Rat gastrin C-terminal pentagastrin is a synthetic polypeptide that closely resembles the C-terminal sequence of the natural hormone gastrin. This compound is primarily utilized in scientific research and clinical diagnostics to evaluate gastric acid secretion and related gastrointestinal functions. It acts as a potent stimulant for gastric acid, pepsin, and intrinsic factor secretion, mimicking the physiological effects of endogenous gastrin when administered parenterally.
Rat gastrin C-terminal pentagastrin is derived from the natural gastrin peptide produced by G cells located in the pyloric antrum of the stomach. Gastrin itself is a crucial hormone in digestive physiology, stimulating gastric acid secretion and promoting gastric motility. The synthetic version, pentagastrin, specifically consists of the last five amino acids of the gastrin molecule, making it a valuable tool for various diagnostic tests.
Rat gastrin C-terminal pentagastrin falls under the classification of peptidomimetics, specifically within hybrid peptides. It is categorized as a small organic compound and is recognized for its role in stimulating gastric functions. Its chemical formula is , with a molar mass of approximately 706.9 g/mol .
The synthesis of rat gastrin C-terminal pentagastrin can be accomplished through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process typically includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and structure of the synthesized peptide.
The molecular structure of rat gastrin C-terminal pentagastrin consists of five amino acids arranged in a specific sequence that corresponds to the C-terminus of natural gastrin. The sequence includes key residues that interact with gastrin receptors, particularly the cholecystokinin B receptor.
Rat gastrin C-terminal pentagastrin primarily undergoes interactions with specific receptors in biological systems, leading to various physiological responses:
The activation mechanism involves G-protein coupled receptor signaling, leading to increased intracellular calcium levels and subsequent stimulation of acid secretion from parietal cells .
The mechanism by which rat gastrin C-terminal pentagastrin exerts its effects involves several key steps:
Rat gastrin C-terminal pentagastrin serves multiple purposes in scientific research:
Synthesis of rat gastrin C-terminal pentagastrin relies on standardized Fmoc-SPPS protocols to ensure high fidelity in peptide bond formation and side-chain protection. The core pentagastrin sequence (H-Gly-Trp-Met-Asp-Phe-NH₂) is assembled on resin-bound supports, typically using Wang or Rink amide resins to achieve the essential C-terminal amidation [1] [7]. Fmoc-protected amino acids are sequentially coupled with activating agents like HBTU/HOBt to minimize racemization, particularly at stereosensitive residues (e.g., Asp). For analogs incorporating non-natural amino acids (e.g., norleucine (Nle) replacing oxidation-prone Met), N-methylated or D-amino acid variants are introduced during chain elongation to enhance metabolic stability [2] [7]. The penta-Glu motif historically associated with minigastrin analogs is omitted in pentagastrin synthesis to reduce renal retention, focusing instead on the bioactive C-terminal tetrapeptide amide core [7].
Table 1: SPPS Parameters for Pentagastrin and Analogues
Residue Position | Amino Acid | Protecting Group | Modifications | Coupling Reagent |
---|---|---|---|---|
C-term | Phe-NH₂ | Rink amide resin | None | N/A |
4 | Asp | OtBu | None | HBTU/HOBt |
3 | Met/Nle | Trt | N-methylation or oxidation-resistant substitution | HBTU/HOBt |
2 | Trp | Boc | None | HBTU/HOBt |
1 | Gly | Fmoc | None | HBTU/HOBt |
Trt: Trityl; OtBu: tert-Butyl ester; Boc: tert-Butyloxycarbonyl
Crude synthetic pentagastrin undergoes rigorous orthogonal purification to isolate the bioactive conformation and remove truncated or misfolded impurities. Reversed-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water gradients (0.1% TFA) separates peptides based on hydrophobicity, with the amidated pentagastrin eluting later than its non-amidated counterpart due to enhanced lipophilicity [1] [7]. Critical quality control employs electrospray ionization mass spectrometry (ESI-MS) to confirm molecular mass (e.g., [M+H]⁺ m/z = 767.8 Da for pentagastrin) and assess purity (>95%). For research-grade applications, purification is followed by lyophilization, with analytical HPLC validating batch consistency. Modifications like tyrosine sulfation require ion-pairing agents (e.g., ammonium acetate) in LC-MS to resolve sulfated isoforms [2] [7].
Table 2: Purification and Characterization Metrics
Analytical Method | Conditions | Target Specification | Purpose |
---|---|---|---|
RP-HPLC | C18 column; 10–40% ACN/0.1% TFA over 30 min | Single peak (RT = 16.9–17.1 min) | Isolation of amidated form |
ESI-MS | Positive ion mode; resolution >30,000 | [M+H]⁺ = 767.8 ± 0.5 Da | Mass confirmation |
Purity assay | Analytical C18 HPLC; UV 214 nm | ≥95% pure | Batch release |
Gaussian accelerated molecular dynamics (GaMD) simulations reveal that synthetic amidated pentagastrin (G5NH₂) adopts binding modes indistinguishable from endogenous gastrin’s C-terminal domain when complexed with CCK2R. The C-terminal amide cap (-NH₂) is indispensable for receptor activation: it neutralizes electrostatic repulsion between the free C-terminal carboxylate of non-amidated analogs (G5) and basic residues (e.g., Arg⁴⁹) in the CCK2R extracellular domain. This enables deep penetration of G5NH₂ into the transmembrane pocket (TMD), where Phe⁶ forms π-π stacking with Trp⁴⁹³ of CCK2R’s helix VI [1] [5]. In contrast, non-amidated pentagastrin remains superficial, failing to stabilize active receptor conformations. GaMD trajectories further demonstrate that amide capping enhances correlated residue motions in CCK2R’s intracellular loops, facilitating G-protein coupling—a dynamic behavior absent in G5-bound states [5]. These computational findings align with crystallographic data from gastrin-17/CCK2R complexes (PDB: 7F8W), where the C-terminal amide participates in hydrogen bonding with Asn³⁵⁰ [1].
Table 3: Conformational and Binding Parameters
Parameter | Synthetic Amidated (G5NH₂) | Non-Amidated (G5) | Endogenous Gastrin |
---|---|---|---|
CCK2R Binding Depth | Deep TMD penetration | Extracellular domain | Deep TMD penetration |
Key Interaction | Trp-Met-Asp-Phe-NH₂ with TMD | Electrostatic repulsion | Trp-Met-Asp-Phe-NH₂ |
Receptor Dynamics | Enhanced correlated motions | Weak dynamics | Enhanced correlated motions |
H-bond with Asn³⁵⁰ | Yes | No | Yes |
Structural nuances arise in synthetic analogs incorporating unnatural residues: Norleucine (Nle) substitution at Met preserves hydrophobic bulk but eliminates sulfoxide-mediated hydrogen bonding observed in endogenous gastrin. Nevertheless, GaMD simulations confirm that Nle-containing analogs retain native-like TMD positioning due to the dominant role of the amide cap and Phe⁶ aromaticity [7]. Similarly, 1-naphthylalanine (1-Nal) substitutions at Phe⁶ enhance hydrophobic contacts without perturbing the core conformation, underscoring the robustness of the pentagastrin pharmacophore [2].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6